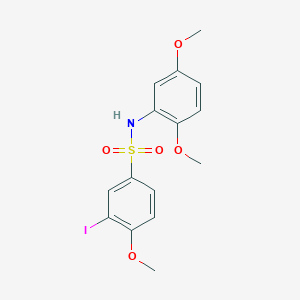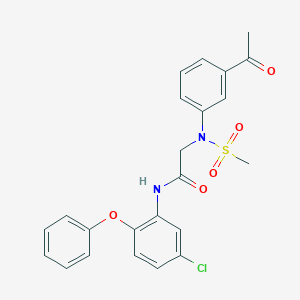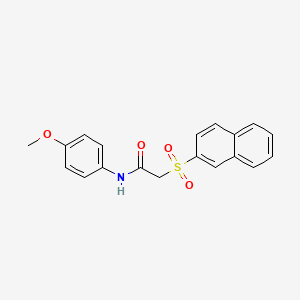![molecular formula C22H31N3O2S B3508499 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE](/img/structure/B3508499.png)
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE
Vue d'ensemble
Description
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE is a complex organic compound that belongs to the class of pyrano[4,3-d]pyrimidine derivatives
Méthodes De Préparation
The synthesis of 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using green chemistry principles to minimize environmental impact .
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the diethylaminoethyl group, using reagents like alkyl halides.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted pyrano[4,3-d]pyrimidine derivatives .
Applications De Recherche Scientifique
1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The exact mechanism of action of 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes involved in DNA repair pathways. By inhibiting these enzymes, the compound can induce DNA damage in cancer cells, leading to cell death. Further research is needed to elucidate the precise molecular pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds include other pyrano[4,3-d]pyrimidine derivatives, such as:
- 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile
- Pyrano[2,3-d]pyrimidine-2,4-dione derivatives
Compared to these compounds, 1-[2-(DIETHYLAMINO)ETHYL]-2-(4-METHOXYPHENYL)-7,7-DIMETHYL-1H,4H,5H,7H,8H-PYRANO[4,3-D]PYRIMIDINE-4-THIONE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity.
Propriétés
IUPAC Name |
1-[2-(diethylamino)ethyl]-2-(4-methoxyphenyl)-7,7-dimethyl-5,8-dihydropyrano[4,3-d]pyrimidine-4-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O2S/c1-6-24(7-2)12-13-25-19-14-22(3,4)27-15-18(19)21(28)23-20(25)16-8-10-17(26-5)11-9-16/h8-11H,6-7,12-15H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVIQCPZKZKQFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN1C2=C(COC(C2)(C)C)C(=S)N=C1C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-fluorophenyl)-2-[4-(hydroxymethyl)-2-methoxyphenoxy]acetamide](/img/structure/B3508430.png)
![ethyl 4-[({[5-(5-bromo-2-hydroxyphenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3508447.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(4-pyridinylmethyl)benzamide](/img/structure/B3508458.png)

![1-(2-fluorophenyl)-4-(4-{[(4-methylphenyl)thio]methyl}benzoyl)piperazine](/img/structure/B3508472.png)
![2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}-N-(2-methylphenyl)acetamide](/img/structure/B3508484.png)
![2-bromo-N-{7-[(4-methylphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}benzamide](/img/structure/B3508491.png)



![5-[[3-Bromo-5-ethoxy-4-[(4-nitrophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B3508527.png)

![N~2~-benzyl-N~1~-(2-chlorophenyl)-N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]glycinamide](/img/structure/B3508535.png)
